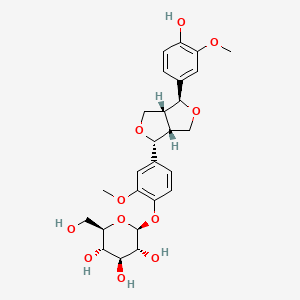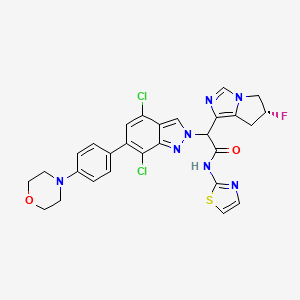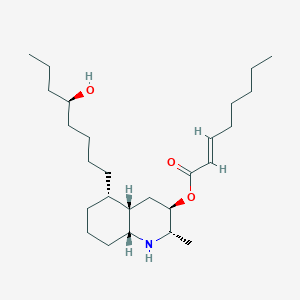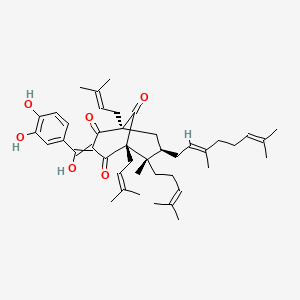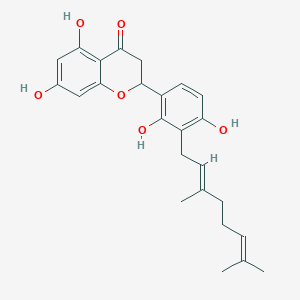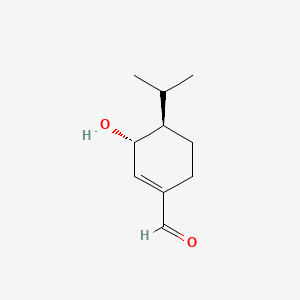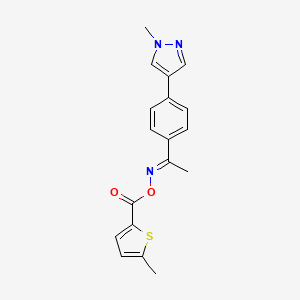
Ppo-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ppo-IN-4 is a potent inhibitor of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of chlorophyll and heme. This compound has shown potential as a herbicide for use in various agricultural settings, including wheat, corn, and paddy fields .
Méthodes De Préparation
The synthesis of Ppo-IN-4 involves forming two hydrogen bonds with the amino acid residue arginine-98 and engaging in two π-π stacking interactions with the amino acid residue phenylalanine-392 . The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide, mixing with polyethylene glycol 300, and adding Tween 80 and distilled water .
Analyse Des Réactions Chimiques
Ppo-IN-4 undergoes several types of chemical reactions, including oxidation and reduction. The enzyme protoporphyrinogen oxidase catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, which is a crucial step in the biosynthesis of chlorophyll and heme . Common reagents used in these reactions include molecular oxygen and various oxidizing agents . The major products formed from these reactions are protoporphyrin IX and singlet oxygen .
Applications De Recherche Scientifique
Ppo-IN-4 has a wide range of scientific research applications. In chemistry, it is used to study the biosynthesis of chlorophyll and heme . In biology, it helps in understanding the role of protoporphyrinogen oxidase in various organisms . In medicine, this compound is being explored for its potential use in photodynamic therapy for cancer treatment . In the industry, it is used as a herbicide to control weeds in agricultural fields .
Mécanisme D'action
The mechanism of action of Ppo-IN-4 involves the inhibition of protoporphyrinogen oxidase, which leads to the accumulation of protoporphyrinogen IX. This accumulation results in the production of singlet oxygen and other reactive oxygen species, causing lipid peroxidation and cell membrane disruption . The molecular targets of this compound include the active sites of protoporphyrinogen oxidase, where it forms hydrogen bonds and π-π stacking interactions with specific amino acid residues .
Comparaison Avec Des Composés Similaires
Ppo-IN-4 is unique compared to other protoporphyrinogen oxidase inhibitors due to its superior herbicidal activity and selectivity . Similar compounds include pyraflufen-ethyl, which also inhibits protoporphyrinogen oxidase but is less effective than this compound . Other similar compounds are trifludimoxazin and ZINC70338, which have been studied for their selectivity and effectiveness in inhibiting protoporphyrinogen oxidase .
Propriétés
Formule moléculaire |
C18H17N3O2S |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
[(E)-1-[4-(1-methylpyrazol-4-yl)phenyl]ethylideneamino] 5-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C18H17N3O2S/c1-12-4-9-17(24-12)18(22)23-20-13(2)14-5-7-15(8-6-14)16-10-19-21(3)11-16/h4-11H,1-3H3/b20-13+ |
Clé InChI |
JIOPEGRZSUQSDP-DEDYPNTBSA-N |
SMILES isomérique |
CC1=CC=C(S1)C(=O)O/N=C(\C)/C2=CC=C(C=C2)C3=CN(N=C3)C |
SMILES canonique |
CC1=CC=C(S1)C(=O)ON=C(C)C2=CC=C(C=C2)C3=CN(N=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


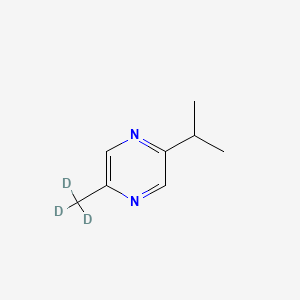
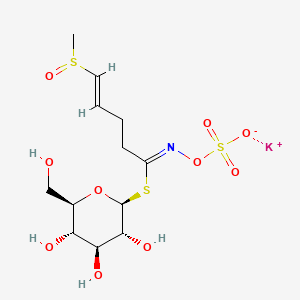
![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)
